(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring, ethoxyphenyl group, and a hydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ethoxyphenyl and hydroxybenzylidene groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the enol form of (5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the pyrimidine ring with the ethoxyphenyl and hydroxybenzylidene groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H20N2O5 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
(5Z)-1-(4-ethoxyphenyl)-5-[(4-hydroxy-3-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H20N2O5/c1-3-5-15-12-14(6-11-19(15)25)13-18-20(26)23-22(28)24(21(18)27)16-7-9-17(10-8-16)29-4-2/h3,6-13,25H,1,4-5H2,2H3,(H,23,26,28)/b18-13- |
InChI Key |
MANHGENPWJYTJR-AQTBWJFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)CC=C)/C(=O)NC2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)CC=C)C(=O)NC2=O |
Origin of Product |
United States |
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